1-Acetamido-4-bromonaphthalene 1-Acetamido-4-bromonaphthalene
Brand Name: Vulcanchem
CAS No.: 91394-66-0
VCID: VC1971604
InChI: InChI=1S/C12H10BrNO/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,15)
SMILES: CC(=O)NC1=CC=C(C2=CC=CC=C21)Br
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol

1-Acetamido-4-bromonaphthalene

CAS No.: 91394-66-0

Cat. No.: VC1971604

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

1-Acetamido-4-bromonaphthalene - 91394-66-0

Specification

CAS No. 91394-66-0
Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
IUPAC Name N-(4-bromonaphthalen-1-yl)acetamide
Standard InChI InChI=1S/C12H10BrNO/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,15)
Standard InChI Key KAVKNHPXAMTURG-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C2=CC=CC=C21)Br
Canonical SMILES CC(=O)NC1=CC=C(C2=CC=CC=C21)Br

Introduction

Chemical Identity and Classification

1-Acetamido-4-bromonaphthalene is a substituted naphthalene derivative featuring an acetamido group at position 1 and a bromine atom at position 4 of the naphthalene ring system. It belongs to the broader classes of aryl bromides, acetamides, and naphthalene derivatives.

Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
CAS Registry Number91394-66-0
Molecular FormulaC₁₂H₁₀BrNO
Molecular Weight264.12 g/mol
IUPAC NameN-(4-bromonaphthalen-1-yl)acetamide

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogues:

  • N-(4-bromonaphthalen-1-yl)acetamide

  • N-(4-bromonaphthalene-1-yl)-acetamide

  • N-acetyl 4-bromo-1-naphthylamine

  • 1-Acetamido-4-bromoonaphthalene

  • N-(4-Bromo-1-naphthyl)acetamide

Structural Characteristics

The molecular structure of 1-Acetamido-4-bromonaphthalene consists of a naphthalene core with two key functional groups: an acetamido (-NHCOCH₃) group at position 1 and a bromine atom at position 4. This arrangement creates a molecule with specific electronic and steric properties that influence its reactivity and applications.

The structure can be represented by the following chemical formula: C₁₂H₁₀BrNO, with an InChI key of KAVKNHPXAMTURG-UHFFFAOYSA-N and SMILES notation of BrC1=C2C=CC=CC2=C(NC(C)=O)C=C1 .

Physical Properties

1-Acetamido-4-bromonaphthalene exhibits distinct physical properties that are important for its handling, storage, and applications. These properties are summarized in the following table:

PropertyValueMethod
Physical StateSolidObserved
Melting Point160-163°CExperimental
Boiling Point454.3±28.0°C at 760 mmHgPredicted
Density1.528±0.06 g/cm³Predicted
AppearanceWhite to pale yellow solidObserved
pKa14.67±0.43Predicted

The high melting point and predicted boiling point indicate the compound's stability and the strength of intermolecular forces in its crystal structure .

Chemical Properties and Reactivity

As a halogenated aromatic compound with an amide functionality, 1-Acetamido-4-bromonaphthalene demonstrates specific chemical behaviors:

Reactivity Profile

The bromine atom at position 4 serves as a potential site for various coupling reactions, including:

  • Suzuki-Miyaura coupling

  • Sonogashira coupling

  • Buchwald-Hartwig amination

The acetamido group (-NHCOCH₃) at position 1 can participate in:

  • Hydrolysis reactions (yielding the corresponding amine)

  • Nucleophilic substitution reactions

  • Hydrogen bonding interactions

Chemical Stability

The compound is generally stable under normal laboratory conditions but should be stored in a cool, dry place. The recommended storage temperature is between 2-8°C to preserve its integrity over extended periods .

Synthesis and Preparation

While the search results don't provide a direct synthesis method for 1-Acetamido-4-bromonaphthalene, related compounds offer insight into potential synthetic routes.

Precursor Compounds

A key precursor to 1-Acetamido-4-bromonaphthalene is 4-Bromo-1-naphthylamine (CAS: 2298-07-9), which has the following properties:

PropertyValue
Molecular FormulaC₁₀H₈BrN
Molecular Weight222.09 g/mol
Melting Point100.0-104.0°C
AppearanceWhite to amber to dark purple powder or crystal

The acetylation of this amine with acetic anhydride or acetyl chloride would yield 1-Acetamido-4-bromonaphthalene .

Hazard TypeClassificationSymbol
Physical HazardsNot classified as physically hazardousNone
Health HazardsSkin Irritation (Category 2)GHS07
Eye Irritation (Category 2)GHS07
Specific Target Organ Toxicity - Single Exposure (Category 3)GHS07
Environmental HazardsHazardous to aquatic environment (H411)Not specified

Hazard Statements

The following hazard statements are associated with the compound:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • H411: Toxic to aquatic life with long-lasting effects

Precautionary Measures

Key precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P273: Avoid release to the environment

  • P391: Collect spillage

  • P501: Dispose of contents/container to an approved waste disposal plant

RegionNumber of Suppliers
China32
United States5
United Kingdom5
Europe2
India1
Global Total45

This widespread availability facilitates its use in research laboratories worldwide .

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